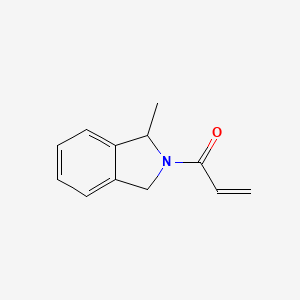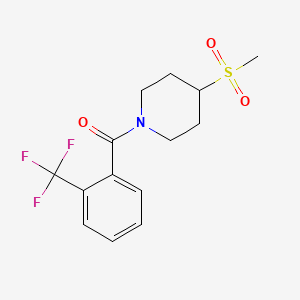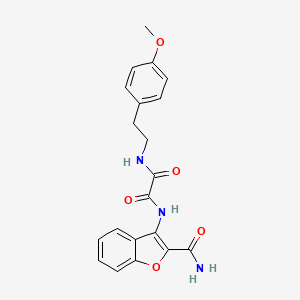
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide, also known as CBO-PMD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide is its ability to selectively target cancer cells and neurodegenerative disease cells while sparing healthy cells. Another advantage is its low toxicity compared to other anticancer and neuroprotective agents. However, one limitation is the lack of clinical trials to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to conduct preclinical studies to determine its safety and efficacy in animal models. Additionally, there is a need for clinical trials to determine its potential as a therapeutic agent for cancer and neurodegenerative diseases.
Métodos De Síntesis
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide can be synthesized through a multistep process involving the reaction of 2-aminobenzofuran with oxalyl chloride, followed by the reaction of the resulting intermediate with N-(4-methoxyphenethyl)acetamide. The final product is obtained through the reaction of the intermediate with urea.
Aplicaciones Científicas De Investigación
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-27-13-8-6-12(7-9-13)10-11-22-19(25)20(26)23-16-14-4-2-3-5-15(14)28-17(16)18(21)24/h2-9H,10-11H2,1H3,(H2,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLOMIDOMQGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625046.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2625048.png)
![N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2625050.png)
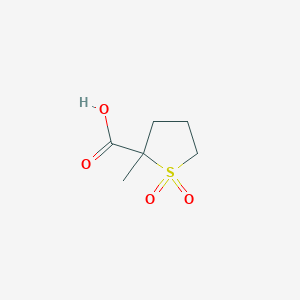
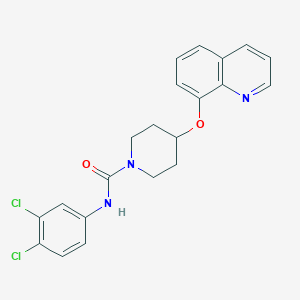


![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)
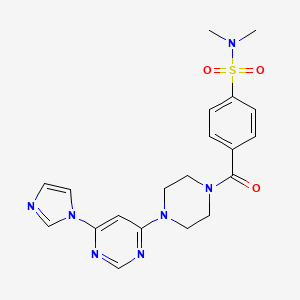
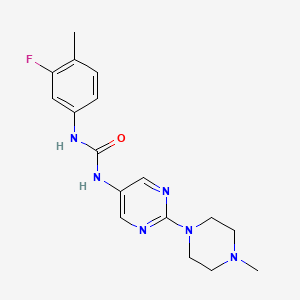
![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)
![4-(Methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-5-pyrimidinecarboxylic acid](/img/structure/B2625061.png)
